Papaverinol

Beschreibung

Structure

3D Structure

Eigenschaften

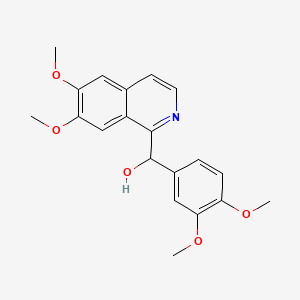

IUPAC Name |

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZIJKXUHDFVGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964029 |

Source

|

| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-76-8 |

Source

|

| Record name | α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaverinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Papaverinol: A Technical Guide to Its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverinol is a benzylisoquinoline alkaloid and a derivative of papaverine, a compound naturally occurring in the opium poppy (Papaver somniferum). While papaverine has been extensively studied for its vasodilatory and antispasmodic properties, this compound has emerged as a compound of interest due to its potential pharmacological activities. The structural modifications differentiating it from papaverine underscore the importance of detailed characterization for understanding its biological effects and potential applications in drug development. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, focusing on spectroscopic methodologies and experimental protocols.

Structure Elucidation

The elucidation of this compound's structure, with the molecular formula C₂₀H₂₁NO₅, relies on a combination of spectroscopic techniques and chemical reasoning. The logical workflow for determining its structure is outlined below.

The IUPAC name for this compound is (6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol. Its structure is characterized by an isoquinoline core and a substituted benzyl alcohol moiety.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the unequivocal identification and characterization of this compound. The following sections detail the expected data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.14 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 356.15 |

| Major Fragment Ions (m/z) | Proposed Structure/Fragment |

| 338 | [M+H - H₂O]⁺ |

| 202 | [C₁₂H₁₂NO₂]⁺ (Dimethoxyisoquinoline fragment) |

| 154 | [C₈H₁₀O₃]⁺ (Dimethoxybenzyl fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Isoquinoline) | 7.0 - 8.5 | m | - |

| Aromatic-H (Benzyl) | 6.8 - 7.5 | m | - |

| CH-OH | ~ 6.0 | s | - |

| OCH₃ | 3.8 - 4.0 | s | - |

| OH | Variable | br s | - |

¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=N | ~ 160 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H / C-C | 100 - 140 |

| CH-OH | ~ 70 |

| OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the this compound molecule.

| Wave Number (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H (in OCH₃) | Stretching |

| 1620 - 1580 | C=N (Isoquinoline) | Stretching |

| 1600, 1500, 1450 | Aromatic C=C | Stretching |

| 1250 - 1000 | C-O (Ether and Alcohol) | Stretching |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoquinoline alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (for full structure elucidation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for ESI+).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS) or for direct infusion.

-

LC-MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol (with 0.1% formic acid).

-

Mass Spectrometry:

-

Acquire data in positive ion mode.

-

Perform a full scan analysis to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Conduct tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of dry this compound powder (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample and record the sample spectrum.

-

Typically, scan the region from 4000 to 400 cm⁻¹ for 16-32 scans.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Conclusion

The structural elucidation and characterization of this compound are critical for its development as a potential therapeutic agent. While its structural framework is established, a comprehensive public repository of its experimental spectroscopic data, particularly NMR and IR, is currently lacking. This guide provides the foundational knowledge of its structure, the expected spectroscopic characteristics, and the experimental protocols necessary for its analysis. The availability of detailed, quantitative spectroscopic data in the future will be invaluable for quality control, synthetic verification, and further research into the pharmacological properties of this promising alkaloid.

Papaverinol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverinol, a benzylisoquinoline alkaloid, is recognized primarily as an oxidation and degradation product of papaverine. Its discovery is intrinsically linked to the study of papaverine, a major alkaloid of the opium poppy, Papaver somniferum. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to this compound. Quantitative data on the precursor compound, papaverine, in various Papaver species are presented to infer the potential presence of this compound. Detailed experimental protocols for the analysis of this compound and a general procedure for the isolation of alkaloids from Papaver sources are provided. Furthermore, this document includes diagrams illustrating the chemical relationship between papaverine and this compound, and a typical workflow for its analysis.

Discovery and Chemical Properties

The discovery of this compound is rooted in the chemical investigation of papaverine. In 1915, Gadamer reported the synthesis of this compound from papaverine, marking a significant point in its history.[1] this compound is formed through the oxidation of papaverine.[2][3]

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C20H21NO5 | |

| Molecular Weight | 355.38 g/mol | |

| IUPAC Name | (6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | [4] |

| CAS Number | 482-76-8 | [4] |

Natural Occurrence

This compound's natural occurrence is directly associated with the presence of its precursor, papaverine, in plants of the Papaver genus. Papaver somniferum L. (opium poppy) is the most significant natural source of papaverine.[5] The concentration of papaverine, and consequently the potential for this compound formation, varies significantly among different cultivars and geographical locations.[6][7] While this compound is considered a degradation product, its presence in biological samples can be an indicator of papaverine content.

Quantitative Data of Papaverine in Papaver somniferum

The following table summarizes the papaverine content in various samples of Papaver somniferum, providing an indication of the potential for this compound to be present. It is important to note that the actual concentration of this compound would depend on the age of the sample and storage conditions, such as exposure to light and oxygen, which promote the degradation of papaverine.[3][8]

| Plant Material | Cultivar/Origin | Papaverine Content (mg/100g dry weight) | Reference |

| Dried Capsules | Ornamental (Estonia) | Average: 29 | [7][9] |

| Dried Capsules | 99 lines (Turkey) | 1 - 440 | [7] |

| Poppy Seeds | Commercial Source #2 | Not quantifiable (present in trace amounts) | [10] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Determination of this compound

This method is adapted from a procedure for the determination of papaveraldine and this compound in papaverine hydrochloride injections.[11]

-

Chromatographic System:

-

Column: Reversed-phase C-18

-

Mobile Phase: A suitable gradient of water, methanol, and acetonitrile. The exact gradient should be optimized for the specific instrument and sample matrix.

-

Detector: UV spectrophotometer, with wavelength set for optimal detection of this compound.

-

-

Sample Preparation:

-

Extract a known weight of the dried and powdered plant material (e.g., Papaver capsules) with a suitable solvent system, such as methanol containing a small percentage of acetic acid, to facilitate alkaloid extraction.

-

Filter the extract to remove solid plant material.

-

The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

-

Evaporate the solvent and reconstitute the residue in the mobile phase before injection into the HPLC system.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

General Protocol for the Isolation of Alkaloids from Papaver somniferum

This is a general procedure and may require optimization for the specific isolation of this compound.

-

Extraction:

-

Macerate the dried and powdered plant material in an acidified alcoholic solvent (e.g., methanol with 1% acetic acid) for an extended period (e.g., 24 hours) to extract the alkaloids.

-

Filter the mixture to separate the extract from the solid residue.

-

-

Acid-Base Partitioning:

-

Concentrate the extract under reduced pressure.

-

Dissolve the residue in an acidic aqueous solution (e.g., 5% HCl).

-

Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10 to precipitate the alkaloids.

-

Extract the alkaloids into an organic solvent (e.g., a mixture of chloroform and isopropanol).

-

-

Purification:

-

The crude alkaloid extract can be further purified using techniques such as column chromatography on silica gel or alumina, eluting with a gradient of non-polar to polar solvents.

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

-

Fractions containing the target compound are combined and the solvent is evaporated to yield the isolated this compound.

-

Characterization

The identity and purity of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualizations

References

- 1. Oxidation and degradation products of papaverine. Part I: Gadamer and Schulemann's this compound synthesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | C20H21NO5 | CID 275192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. kirj.ee [kirj.ee]

- 8. Oxidation and degradation products of papaverine. Part II[1]: investigations on the photochemical degradation of papaverine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Opium Alkaloids in Harvested and Thermally Processed Poppy Seeds [frontiersin.org]

- 11. HPLC determination of papaveraldine and this compound in papaverine injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Papaverinol vs. Papaverine: A Comparative Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and biological activities of Papaverinol and Papaverine. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Papaverine is a well-known benzylisoquinoline alkaloid isolated from the opium poppy, Papaver somniferum.[1][2] this compound is a closely related derivative, differing by the presence of a hydroxyl group on the methylene bridge connecting the isoquinoline and benzyl moieties.[3] This seemingly minor structural modification results in a change in molecular formula and weight, which in turn influences the physicochemical and biological properties of the molecule.

The IUPAC name for Papaverine is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline.[4] In contrast, the IUPAC name for this compound is (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol.[5] The addition of a hydroxyl group in this compound increases its molecular weight and is expected to alter its polarity and hydrogen bonding capabilities compared to Papaverine.

Below is a table summarizing the key chemical and physical properties of both compounds.

| Property | Papaverine | This compound |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline[4] | (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol[5] |

| Molecular Formula | C₂₀H₂₁NO₄[4] | C₂₀H₂₁NO₅[5] |

| Molecular Weight | 339.39 g/mol [6] | 355.38 g/mol |

| Appearance | White crystalline powder[7] | - |

| Melting Point | 147 °C[7] | - |

| Water Solubility | Slightly soluble[2] | - |

Biological Activity and Mechanism of Action

Papaverine is primarily recognized for its potent smooth muscle relaxant and vasodilator effects, which are attributed to its non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][8] By inhibiting PDEs, Papaverine leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This accumulation of cyclic nucleotides activates downstream signaling cascades that ultimately result in the relaxation of smooth muscle.[8][9] Papaverine has shown inhibitory activity against various PDE isoforms, with a particular affinity for PDE10A.[2][10]

The biological activity of this compound is less well-characterized. However, a microbial biotransformation product, this compound-N-Oxide, has been investigated for its potential antidiabetic and antiobesity activities, showing enhanced inhibition of protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase compared to Papaverine.[11] This suggests that the structural modifications in this compound and its derivatives can lead to altered biological targets and potentially novel therapeutic applications.

A direct quantitative comparison of the PDE inhibitory activity of this compound and Papaverine is not available in the reviewed literature. However, the inhibitory activity of Papaverine and some of its other derivatives against cAMP-PDE has been quantified. For instance, in one study, Papaverine exhibited a Kᵢ of 2 µM and an I₅₀ of 20 µM for the inhibition of cAMP-PDE in isolated rabbit ileum.[12]

Experimental Protocols

Synthesis of this compound from Papaverine

A detailed experimental protocol for the direct synthesis of this compound from Papaverine is not explicitly described in the provided search results. However, it is mentioned that Papaveraldine can be reduced to Papaverine through the intermediate carbinol, this compound.[13] The synthesis of Papaverine from this compound is described as a deoxygenation reaction.[14] This suggests that the reverse reaction, the oxidation of Papaverine to this compound, would be a potential synthetic route.

A general procedure for the synthesis of Papaverine from (±) Papavaranol (a racemic form of this compound) involves hydrogenation using a 10% Pd/C catalyst.[14]

Synthesis of Papaverine from (±) Papavaranol: [14]

-

A mixture of 10% Pd/C catalyst (0.1 g) and (±) Papavaranol (1.0 g, 0.0027 mol) is placed in a hydrogenator.

-

A solution of Methanol (10.0 mL) and Acetic acid (2.0 mL) is added.

-

The mixture is hydrogenated under hydrogen pressure (10 psi) at 25 to 35 °C until the consumption of hydrogen gas slows down.

-

The catalyst is removed by filtration.

-

The solution is concentrated, and the residue is treated with a 10% sodium carbonate solution (20 mL).

-

The solid product (Papaverine) is collected by filtration.

Phosphodiesterase (PDE) Inhibition Assay

The following is a general protocol for a fluorescence polarization-based phosphodiesterase inhibition assay, which can be adapted to compare the inhibitory activity of this compound and Papaverine.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PDE isoform.

Materials:

-

Purified PDE enzyme

-

Fluorescently labeled cAMP or cGMP substrate

-

Assay buffer

-

Test compounds (this compound and Papaverine) dissolved in DMSO

-

Binding agent

-

384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure: [15]

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense the diluted compounds and controls (DMSO for 100% activity, a known PDE inhibitor for 0% activity) into the microplate.

-

Add the PDE enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the fluorescent substrate.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and generate the fluorescence polarization signal by adding the binding agent.

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence polarization on a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathways and Workflows

The primary signaling pathway affected by Papaverine is the cyclic nucleotide pathway through the inhibition of phosphodiesterases. The following diagrams, generated using the DOT language, illustrate this pathway and a general experimental workflow for assessing PDE inhibition.

Caption: Papaverine's mechanism of action via phosphodiesterase inhibition.

Caption: Experimental workflow for a phosphodiesterase inhibition assay.

Conclusion

This compound and Papaverine are structurally similar benzylisoquinoline alkaloids with a key difference in the functional group on the bridging carbon. While Papaverine is a well-studied, non-selective phosphodiesterase inhibitor with established vasodilatory and smooth muscle relaxant properties, the biological profile of this compound remains largely unexplored. The available information suggests that modifications at this position can significantly alter the pharmacological activity, opening avenues for the development of new therapeutic agents. Further research, including direct comparative studies of their physicochemical properties and biological activities, is warranted to fully elucidate the potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | C20H21NO5 | CID 275192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Papaverine (CAS 58-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Differential inhibition of phosphodiesterase according to the organ origin of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Papaverine - Wikipedia [en.wikipedia.org]

- 11. This compound-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of papaverine derivatives on phosphodiesterase activity, cyclic 3',5'-AMP levels and relaxing effect on rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Biological Synthesis of Papaverine in Papaver somniferum

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine is a benzylisoquinoline alkaloid found in the opium poppy, Papaver somniferum. Unlike other opium alkaloids such as morphine and codeine, papaverine does not possess significant analgesic properties. Instead, it is utilized as a non-specific smooth muscle relaxant and vasodilator.[1][2] Its clinical applications include the treatment of spasms in the gastrointestinal tract, bile ducts, and ureter, as well as for erectile dysfunction.[3] The biosynthesis of papaverine in P. somniferum is a complex process involving multiple enzymatic steps and key intermediate compounds. This guide provides a detailed overview of the current understanding of the papaverine biosynthetic pathway, including the enzymes involved, quantitative data from various studies, and relevant experimental protocols.

It is important to note that while the topic specifies "Papaverinol," the predominant and well-researched alkaloid of this structural class in Papaver somniferum is papaverine . This guide will focus on the biological synthesis of papaverine.

The Biosynthetic Pathway of Papaverine

The biosynthesis of papaverine originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two primary precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4][5][6] The condensation of these two molecules marks the entry point into the benzylisoquinoline alkaloid pathway.

The initial steps leading to the central intermediate, (S)-reticuline, are well-established.[1][4][7][8][9] From (S)-reticuline, the pathway to papaverine is thought to proceed via one of two proposed routes: the N-methylated (NCH₃) pathway or the N-desmethyl (NH) pathway.[1][3][6][8][10][11][12][13][14] There is experimental evidence supporting both routes, and the precise in planta pathway remains a subject of ongoing research.

From L-Tyrosine to (S)-Reticuline

The formation of (S)-reticuline, a critical branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, proceeds as follows:

-

Formation of Dopamine and 4-HPAA: L-tyrosine is converted to dopamine and 4-HPAA through separate series of reactions involving hydroxylases, decarboxylases, and aminotransferases.[6]

-

Formation of (S)-Norcoclaurine: Norcoclaurine synthase (NCS) catalyzes the stereospecific condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in the pathway.[6][9][15][16]

-

Conversion to (S)-Reticuline: (S)-norcoclaurine undergoes a sequence of methylation and hydroxylation reactions to yield (S)-reticuline. The key enzymes in this conversion are:

Proposed Pathway 1: The N-Methylated (NCH₃) Route via (S)-Reticuline

This pathway, supported by stable isotope labeling studies, involves N-methylated intermediates.[1][8]

-

(S)-Reticuline to (S)-Laudanine: The 7-hydroxyl group of (S)-reticuline is methylated by reticuline 7-O-methyltransferase (7OMT) to form (S)-laudanine.[1][6][8]

-

(S)-Laudanine to Laudanosine: A subsequent methylation at the 3'-hydroxyl group, catalyzed by a 3'-O-methyltransferase, yields laudanosine.[1][6][8]

-

Laudanosine to Tetrahydropapaverine: Laudanosine undergoes N-demethylation to produce (S)-tetrahydropapaverine. The enzyme responsible for this step has not yet been fully characterized.[1][8]

-

Tetrahydropapaverine to Papaverine: The final steps involve the oxidation of tetrahydropapaverine to 1,2-dihydropapaverine, followed by a further dehydrogenation to form papaverine.[1][8] Dihydrobenzophenanthridine oxidase (DBOX) has been suggested to catalyze this final oxidation.[6][12]

The N-Methylated (NCH₃) biosynthetic pathway of papaverine.

Proposed Pathway 2: The N-Desmethyl (NH) Route via (S)-Coclaurine

Transcriptome analysis of a high-papaverine mutant of P. somniferum suggests this alternative pathway, which involves N-desmethylated intermediates.[10]

-

(S)-Coclaurine to (S)-Norreticuline: (S)-coclaurine, an intermediate in the formation of (S)-reticuline, is first hydroxylated at the 3' position by a 3'-hydroxylase and then O-methylated by a 3'-O-methyltransferase (3'OMT) to form (S)-norreticuline.[6]

-

(S)-Norreticuline to Norlaudanine: Norreticuline 7-O-methyltransferase (N7OMT) methylates the 7-hydroxyl group to produce norlaudanine.[10]

-

Norlaudanine to Tetrahydropapaverine: A subsequent O-methylation at the 4' position yields tetrahydropapaverine.

-

Tetrahydropapaverine to Papaverine: The final oxidation steps are presumed to be the same as in the NCH₃ pathway.

The N-Desmethyl (NH) biosynthetic pathway of papaverine.

Quantitative Data

The concentration of papaverine and the expression of biosynthetic genes can vary significantly between different cultivars and developmental stages of P. somniferum.

Table 1: Alkaloid Content in Papaver somniferum

| Alkaloid | Concentration Range (mg/kg dry weight) in Capsules | Reference(s) |

| Morphine | 1,000 - 25,000 | [2] |

| Codeine | < LOQ - 348 | [17] |

| Thebaine | < LOQ - 106 | [17] |

| Papaverine | < LOQ - 4.21 | [18] |

| Noscapine | Variable | [2] |

| LOQ: Limit of Quantification |

Table 2: Differential Gene Expression in a High Papaverine Mutant (pap1) vs. Normal Cultivar (BR086)

| Gene | Fold Change in pap1 Mutant | Proposed Pathway Association | Reference(s) |

| (S)-norcoclaurine-6-O-methyltransferase (6OMT) | Upregulated | Common/NH | [10] |

| (S)-3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) | Upregulated | Common/NH | [10] |

| norreticuline 7-O-methyltransferase (N7OMT) | Upregulated | NH | [10] |

| reticuline 7-O-methyltransferase (7OMT) | Downregulated | NCH₃ | [10] |

The data from the high papaverine mutant suggests a metabolic flux favoring the NH pathway due to the upregulation of key enzymes in this route and the downregulation of 7OMT, the entry point for the NCH₃ pathway from (S)-reticuline.[10]

Experimental Protocols

Alkaloid Extraction and Analysis by LC-MS/MS

This protocol provides a general method for the quantification of papaverine and other alkaloids from poppy capsules.

Methodology:

-

Sample Preparation: Dry poppy capsules at 60°C and grind to a fine powder.

-

Extraction:

-

Weigh 100 mg of powdered sample into a centrifuge tube.

-

Add 5 mL of an extraction solvent (e.g., acetonitrile/water/formic acid).[17]

-

Vortex thoroughly and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Sample Dilution and Filtration: Dilute the extract with a suitable buffer (e.g., pH 10 carbonate buffer) to minimize matrix effects.[17] Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[19]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[20]

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for specific quantification of papaverine and other target alkaloids.

-

Workflow for alkaloid analysis using LC-MS/MS.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure the transcript levels of papaverine biosynthesis genes.

Methodology:

-

RNA Extraction:

-

Harvest fresh plant tissue (e.g., latex, stem, leaves) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify the extracted RNA and assess its integrity (e.g., using a NanoDrop spectrophotometer and gel electrophoresis).

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[21]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers specific to the target genes (e.g., 7OMT, N7OMT) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the PCR in a real-time thermal cycler.

-

Analyze the results using the comparative CT (ΔΔCT) method to determine the relative gene expression levels.

-

Workflow for gene expression analysis using qRT-PCR.

Conclusion

The biological synthesis of papaverine in Papaver somniferum is a sophisticated process that is not yet fully elucidated. While the pathway from L-tyrosine to the central intermediate (S)-reticuline is well-understood, the subsequent steps to papaverine are still debated, with evidence supporting both N-methylated and N-desmethylated routes. Further research, including the characterization of unconfirmed enzymes such as the N-demethylase in the NCH₃ pathway and the 3'-hydroxylase in the NH pathway, is necessary to fully resolve the biosynthetic network. The application of functional genomics, metabolomics, and protein engineering will be crucial in identifying these missing links and will pave the way for metabolic engineering strategies to enhance the production of papaverine and other valuable alkaloids in P. somniferum or heterologous systems.[12][22][23]

References

- 1. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Noscapine - Wikipedia [en.wikipedia.org]

- 10. Comparative Transcriptome Analysis Using High Papaverine Mutant of Papaver somniferum Reveals Pathway and Uncharacterized Steps of Papaverine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and partial characterization of norcoclaurine synthase, the first committed step in benzylisoquinoline alkaloid biosynthesis, from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.wur.nl [research.wur.nl]

- 18. Determination of Opium Alkaloid Content in Poppy Seeds Using Liquid Chromatography Coupled with a Mass Spectrometer with a Time-of-Flight Analyzer (UPLC-TOF-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Unearthed opium: development of a UHPLC-MS/MS method for the determination of Papaver somniferum alkaloids in Daunian vessels [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Transient Expression of cor Gene in Papaver somniferum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Papaverinol and its Progenitor, Papaverine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific in vitro mechanism of action of Papaverinol is limited. This compound is a microbial biotransformation product of the well-researched alkaloid, Papaverine.[1][2] This guide provides the available data on this compound, primarily from in silico studies, and presents a comprehensive overview of the in vitro mechanisms of its progenitor, Papaverine, to offer a foundational understanding that may inform future research into this compound itself.

Introduction to this compound

This compound is a metabolite derived from the microbial transformation of papaveraldine, which itself can be formed from Papaverine.[1][2] While research on this compound is nascent, computational studies have begun to explore its therapeutic potential. In silico molecular docking simulations suggest that this compound and its derivative, this compound-N-Oxide, may exhibit inhibitory activity against several key enzymes.

In Silico Profile of this compound and its Derivatives

Molecular docking studies have predicted favorable binding interactions between this compound-N-Oxide and the following enzymes, suggesting potential therapeutic applications:[1]

-

Protein Tyrosine Phosphatase 1B (PTP1B): A target for type 2 diabetes.

-

α-Glucosidase: An enzyme involved in carbohydrate digestion, targeted for diabetes management.

-

Pancreatic Lipase (PL): A target for obesity treatment.

These computational findings highlight this compound and its related compounds as molecules of interest, though they require validation through direct in vitro and in vivo experimentation.[1]

The In Vitro Mechanism of Action of Papaverine

Due to the extensive research available, the remainder of this guide will focus on the established in vitro mechanisms of Papaverine. Understanding the action of the parent compound is critical for contextualizing and predicting the potential activities of its metabolites like this compound.

Papaverine's primary mechanisms of action are the inhibition of phosphodiesterase (PDE) enzymes and the blockade of calcium channels, which collectively contribute to its well-known vasodilatory and smooth muscle relaxant effects.[3][4]

Inhibition of Phosphodiesterase (PDE) Enzymes

Papaverine is a non-selective PDE inhibitor with a notable potency against PDE10A.[5][6] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling cascades.[3] By inhibiting PDEs, Papaverine elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).[4][6]

This inhibition is central to many of Papaverine's observed effects, including smooth muscle relaxation and modulation of neuronal signaling pathways.[4][7]

| Enzyme Target | IC50 Value (µM) | Source |

| Phosphodiesterase (general, myometrium) | 3.8 | [8] |

| PDE10A | 0.019 | [9] |

Blockade of Calcium Channels

Papaverine also directly contributes to smooth muscle relaxation by blocking calcium channels.[3][10] The influx of extracellular calcium ions (Ca²⁺) is a critical step for the contraction of smooth muscle. By inhibiting this influx, Papaverine prevents the activation of myosin light-chain kinase (MLCK), a key enzyme in the contractile process, thus promoting vasodilation and spasmolysis.[4][11]

Cytotoxic and Antiproliferative Effects

In addition to its spasmolytic properties, Papaverine has demonstrated cytotoxic and antiproliferative effects in various cancer cell lines in vitro. This activity is often dose- and time-dependent and can involve the induction of apoptosis and cell cycle arrest.[5][12]

| Cell Line | Assay Type | IC50 Value (µg/mL) | Source |

| Human Melanoma (A375) | MTT | 23.43 | [13] |

| Porcine Pancreatic Lipase (Enzyme Assay) | PNPB | 36.2 (106.6 µM) | [14] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways affected by Papaverine.

Experimental Protocols

Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific PDE isoform.

-

Reagents and Materials: Purified human recombinant PDE enzyme (e.g., PDE10A), fluorescently labeled cAMP or cGMP substrate, stop solution, detection reagents, test compound (Papaverine), and a known PDE inhibitor as a positive control.

-

Assay Procedure:

-

The test compound is serially diluted in an appropriate buffer (e.g., DMSO) and added to the wells of a microplate.

-

The PDE enzyme is added to each well and briefly incubated with the compound.

-

The reaction is initiated by adding the fluorescently labeled cAMP or cGMP substrate.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration, allowing the enzyme to hydrolyze the substrate.

-

The reaction is terminated by adding a stop solution.

-

A binding agent, which selectively binds to the unhydrolyzed substrate, is added.

-

-

Data Acquisition: The amount of hydrolyzed substrate is measured using a microplate reader capable of detecting fluorescence polarization or a similar detection modality.

-

Analysis: The percentage of inhibition is calculated relative to vehicle controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[6]

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Culture: Cancer cells (e.g., A375, MDA-MB-231) are seeded into 96-well plates at a density of approximately 2x10⁴ cells/well and allowed to adhere overnight.[13][15]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Papaverine, 3.125 to 100 µg/ml) and incubated for a defined period (e.g., 48 or 72 hours). Control wells include untreated cells (vehicle control) and medium-only blanks.[5][13]

-

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[15]

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a spectrophotometric microplate reader at a wavelength of approximately 570 nm.[13]

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[13] A general protocol for cytotoxicity assays involves preparing plates, adding test compounds, incubating, and then measuring a marker to determine the number of viable cells.[16]

Protocol: Calcium Channel Blocking Activity (Isolated Tissue Assay)

This protocol uses isolated smooth muscle tissue to assess the spasmolytic effects of a compound.

-

Tissue Preparation: A segment of smooth muscle tissue, such as rabbit ileum or porcine gastroepiploic artery, is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[17][18]

-

Contraction Induction: The tissue is allowed to equilibrate under a resting tension. A spasmogenic agent (e.g., KCl, norepinephrine, acetylcholine) is added to the bath to induce a stable contraction.[10][18]

-

Compound Addition: Once a stable contraction is achieved, the test compound (Papaverine) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Acquisition: Changes in tissue tension are recorded using an isometric force transducer connected to a data acquisition system.

-

Analysis: The relaxing effect of the compound is expressed as a percentage of the maximal contraction induced by the spasmogen. The concentration of the compound that causes 50% relaxation (IC50 or I50) is calculated from the concentration-response curve.[17]

Conclusion and Future Directions

While Papaverine is well-characterized as a non-selective phosphodiesterase inhibitor and calcium channel blocker, its metabolite, this compound, remains largely unexplored. The in silico data for this compound is promising, suggesting potential roles in metabolic regulation, but these predictions urgently require experimental validation.

Future research should prioritize conducting the in vitro assays detailed in this guide—such as PDE inhibition, cytotoxicity, and functional smooth muscle relaxation assays—using purified this compound. Such studies are essential to elucidate its specific mechanism of action, determine its potency and selectivity, and validate its potential as a novel therapeutic agent. A thorough understanding of this compound's distinct pharmacological profile is a critical next step for any further drug development efforts.

References

- 1. This compound-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Influence of papaverine derivatives on phosphodiesterase activity, cyclic 3',5'-AMP levels and relaxing effect on rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preventing gastroepiploic artery spasm: papaverine vs calcium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Papaverinol: A Technical Guide

Executive Summary

This document provides a detailed overview of the current understanding of the pharmacological profile of Papaverinol. It is intended for researchers, scientists, and professionals in drug development. This compound is a known metabolite and degradation product of Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum).

It is critical to note that direct experimental research on the pharmacological activities of this compound is exceptionally limited. The majority of available data is derived from a single study employing in silico computational methods to predict its biological activities. Therefore, much of the established pharmacological context is drawn from its well-researched parent compound, Papaverine. This guide synthesizes the nascent data on this compound with the extensive knowledge of Papaverine to provide a comprehensive, albeit preliminary, profile. All information derived from computational predictions for this compound should be interpreted with caution pending in vitro and in vivo validation.

Introduction to this compound

This compound, with the IUPAC name (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol, is structurally similar to Papaverine.[1] It is formed through the biotransformation of Papaverine, a process that can occur through microbial action.[2] While Papaverine is an approved vasodilator used to treat spasms of the gastrointestinal tract, bile ducts, and ureter, the therapeutic potential of this compound remains largely unexplored.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₅ | [1] |

| Molecular Weight | 355.4 g/mol | [1] |

| IUPAC Name | (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | [1] |

| CAS Number | 482-76-8 | [1] |

| Predicted XLogP3 | 2.8 | [1] |

Biotransformation of Papaverine to this compound

This compound is a product of the metabolic conversion of Papaverine. One documented pathway is through microbial biotransformation, where fungi such as Mucor ramannianus can facilitate this conversion.[2] This process is significant as it highlights a natural route to the formation of this compound and suggests that it may be a relevant metabolite to consider in the overall pharmacology of Papaverine.

Figure 1: Biotransformation of Papaverine to this compound.

Predicted Pharmacological Activity of this compound (In Silico Data)

To date, the pharmacological profile of this compound has been primarily investigated through computational molecular docking studies. These studies predict the binding affinity of a ligand to a target protein, offering insights into potential therapeutic effects. The key findings from these in silico analyses are summarized below. It is important to reiterate that these are predictions and require experimental validation.

Potential Antidiabetic and Antiobesity Effects

A study by Eliwa et al. (2023) investigated the interaction of this compound and its derivatives with enzymes relevant to diabetes and obesity. The study predicted that a derivative, this compound-N-Oxide, exhibited favorable binding interactions with protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (PL).[2] this compound itself was also assessed, and while the N-oxide derivative showed more promising results, the parent this compound also demonstrated potential interactions with these targets.[2]

-

Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.[2]

-

α-Glucosidase: Inhibition of this enzyme slows the breakdown of carbohydrates into glucose, a mechanism used in managing type 2 diabetes.[2]

-

Pancreatic Lipase (PL): As a key enzyme in fat digestion, its inhibition is a target for antiobesity medications.[2]

The binding energies from these molecular docking studies are presented in Table 2.

| Target Enzyme | Ligand | Predicted Binding Energy (kcal/mol) | Source |

| PTP1B | This compound-N-Oxide | -6.86 | [2] |

| α-Glucosidase | This compound-N-Oxide | -7.77 | [2] |

Note: The specific binding energy for this compound was not detailed in the primary text of the cited study, which focused on the more active N-oxide derivative.

Pharmacological Profile of Papaverine (Parent Compound)

Given the limited data on this compound, an understanding of the well-documented pharmacology of its parent compound, Papaverine, is essential for context and to guide future research on this compound.

Mechanism of Action

The primary mechanism of action of Papaverine is the inhibition of phosphodiesterases (PDEs), particularly in smooth muscle cells.[3] This leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] These second messengers play a crucial role in signal transduction pathways that lead to smooth muscle relaxation and vasodilation.[3] Papaverine may also exert its effects by interfering with calcium channels and mitochondrial respiration.[3]

Figure 2: Papaverine's Signaling Pathway in Smooth Muscle Cells.

Pharmacological Effects

The pharmacological effects of Papaverine are diverse and include:

-

Vasodilation: It relaxes the smooth muscles of blood vessels, leading to increased blood flow. This effect is utilized in the treatment of cerebral and coronary vasospasms.[3]

-

Antispasmodic: It alleviates spasms in the gastrointestinal tract, bile ducts, and ureter.[4]

-

Erectile Dysfunction Treatment: When injected, it induces smooth muscle relaxation in the penis, leading to an erection.[4]

-

Anti-inflammatory and Neuroprotective Effects: Studies have suggested that Papaverine may have anti-inflammatory and neuroprotective properties.[3][5]

-

Anticancer Activity: Research has indicated that Papaverine can induce apoptosis and cell cycle arrest in certain cancer cell lines.[6]

Experimental Protocols

As there are no published in vitro or in vivo studies on the pharmacological activity of this compound, this section outlines the methodology for the in silico analysis that has been conducted, along with standard experimental protocols used for its parent compound, Papaverine, which would be applicable to the future study of this compound.

In Silico Molecular Docking (as applied to this compound)

This computational method is used to predict the binding orientation and affinity of a small molecule to a protein target.

-

Protein Preparation: The 3D crystal structure of the target enzyme (e.g., PTP1B, α-glucosidase, pancreatic lipase) is obtained from a protein data bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the ligand (this compound) is generated and optimized for its lowest energy conformation.

-

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the protein in various conformations and orientations.

-

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is then analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[2]

Figure 3: Workflow for In Silico Molecular Docking.

Phosphodiesterase (PDE) Inhibition Assay (for Papaverine, applicable to this compound)

This in vitro assay measures the ability of a compound to inhibit the activity of PDE enzymes.

-

Enzyme and Substrate Preparation: A purified PDE enzyme is prepared in a suitable buffer. The substrate, either cAMP or cGMP, is also prepared.

-

Incubation: The PDE enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

-

Reaction Initiation: The reaction is started by adding the substrate (cAMP or cGMP).

-

Reaction Termination and Detection: After a set time, the reaction is stopped. The amount of remaining substrate or the amount of product formed (AMP or GMP) is quantified, often using methods like radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Toxicology

There is no direct experimental toxicological data available for this compound. The PubChem database provides GHS hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled, though this is likely based on computational predictions.[1]

For the parent compound, Papaverine, toxicological studies are more extensive, though a comprehensive modern toxicological profile is still needed.[3]

Future Directions and Conclusion

The pharmacological profile of this compound is a nascent field of research with potential, as suggested by preliminary in silico studies. However, a significant gap exists in our understanding due to the lack of direct experimental data. Future research should prioritize:

-

In vitro validation: Conducting enzyme inhibition assays (e.g., for PTP1B, α-glucosidase, PL, and various PDEs) and receptor binding studies to confirm the in silico predictions.

-

Cell-based assays: Evaluating the effects of this compound on relevant cell lines to understand its cellular mechanisms of action.

-

In vivo studies: Assessing the pharmacokinetic and pharmacodynamic properties of this compound in animal models to determine its efficacy and safety profile.

References

- 1. alpha-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | C20H21NO5 | CID 275192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Papaverine - Wikipedia [en.wikipedia.org]

- 5. Papaverine provides neuroprotection by suppressing neuroinflammation and apoptosis in the traumatic brain injury via RAGE- NF-<kappa>B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Papaverine selectively inhibits human prostate cancer cell (PC-3) growth by inducing mitochondrial mediated apoptosis, cell cycle arrest and downregulation of NF-κB/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Papaverinol: A Technical Guide on its Role as a Papaverine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a well-established smooth muscle relaxant and vasodilator.[1] Its clinical applications are diverse, ranging from the treatment of visceral spasms to its use in erectile dysfunction.[1] The therapeutic efficacy and safety profile of papaverine are intrinsically linked to its metabolic fate within the body. While several metabolites of papaverine have been identified, this technical guide focuses on papaverinol, a direct oxidation product. Understanding the formation, properties, and potential biological activities of this compound is crucial for a comprehensive assessment of papaverine's pharmacology and for the development of new therapeutic agents.

This document provides an in-depth overview of this compound, summarizing its biochemical properties, the metabolic pathways leading to its formation, available quantitative data, and relevant experimental protocols. It also explores the known signaling pathways of its parent compound, papaverine, to provide context for future research into the direct effects of this compound.

Biochemical Properties of this compound

This compound is structurally similar to papaverine, with the key difference being the presence of a hydroxyl group. This modification alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile.

| Property | Value | Reference |

| IUPAC Name | (6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | |

| Molecular Formula | C20H21NO5 | |

| Molecular Weight | 355.38 g/mol | |

| CAS Number | 482-76-8 | |

| Appearance | Not specified in retrieved results | |

| Solubility | Not specified in retrieved results |

Papaverine Metabolism to this compound

Papaverine undergoes extensive metabolism in the body, with a significant portion being biotransformed before excretion.[2] this compound is formed through the oxidation of papaverine. This conversion can occur both in vivo and through microbial biotransformation.[3][4] While the specific enzymes responsible for the oxidation of papaverine to this compound in humans are not explicitly detailed in the provided search results, this transformation represents a key step in its metabolic pathway. Other identified metabolites of papaverine include 6-desmethylpapaverine and 4',6-didesmethylpapaverine.[5]

Quantitative Data on Papaverine and its Metabolites

Quantitative analysis of papaverine and its metabolites is essential for pharmacokinetic studies and for monitoring drug compliance or illicit heroin use, where papaverine can be a biomarker.[5][6] One study on urine specimens from individuals suspected of heroin use provides concentration ranges for papaverine and two of its demethylated metabolites.[5]

| Analyte | Concentration Range (ng/mL) in Urine | Reference |

| Papaverine | 0.10 - 994 | [5] |

| 6-Desmethylpapaverine (6-DMP) | 0.10 - 462 | [5] |

| 4',6-Didesmethylpapaverine (4,6-DDMP) | 0.12 - 218 | [5] |

Note: These concentrations were determined in a specific cohort and may not be representative of all populations.

Experimental Protocols

The analysis of this compound and other papaverine metabolites often involves chromatographic techniques coupled with mass spectrometry. Below is a summary of a typical experimental workflow for the quantification of papaverine and its metabolites in biological samples, based on a UPLC-MS/MS method.[5]

Sample Preparation (Urine)[6]

-

Sample Collection : Collect 100 µL of urine.

-

Internal Standard : Add an appropriate internal standard (e.g., 400 pg of oxycodone-d6).

-

Enzymatic Hydrolysis : To deconjugate metabolites, add 50 µL of β-glucuronidase solution and incubate at 58°C for at least 15 minutes.

-

Solid Phase Extraction (SPE) : Utilize a mixed-mode cation exchange microelution plate (e.g., Waters® MCX™) for sample clean-up and concentration.

-

Elution : Elute the analytes from the SPE plate.

UPLC-MS/MS Analysis[6]

-

Chromatographic System : An ultra-performance liquid chromatography (UPLC) system.

-

Column : A reversed-phase column such as a Waters Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm).

-

Mobile Phase : A gradient of 20 mM ammonium formate in water and 20 mM ammonium formate in methanol.

-

Detection : A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of papaverine and its metabolites.

Role in Signaling Pathways

Currently, there is a lack of scientific literature describing the direct role of this compound in specific signaling pathways. Research has predominantly focused on the pharmacological effects of its parent compound, papaverine.

Papaverine is known to be a non-selective phosphodiesterase (PDE) inhibitor, with a particular affinity for PDE10A.[7][8] By inhibiting PDEs, papaverine increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] These second messengers are crucial components of numerous signaling cascades that regulate a wide array of cellular functions, including smooth muscle contraction, inflammation, and neuronal activity.[10] The elevation of cAMP and cGMP in smooth muscle cells leads to their relaxation and subsequent vasodilation.[9]

Given the structural similarity between papaverine and this compound, it is plausible that this compound may also exhibit inhibitory activity against PDEs. However, dedicated studies are required to confirm this and to elucidate its specific effects on downstream signaling pathways.

Conclusion and Future Directions

This compound is a recognized metabolite of papaverine, formed through oxidation. While analytical methods for its detection and quantification are established, there is a significant gap in the understanding of its specific biological role. The quantitative aspects of its formation in vivo, its pharmacokinetic profile, and its direct effects on cellular signaling pathways remain largely unexplored.

For researchers and professionals in drug development, future investigations should focus on:

-

Quantitative Pharmacokinetics : Determining the rate and extent of this compound formation from papaverine in preclinical and clinical studies.

-

Pharmacological Activity : Assessing the biological activity of isolated this compound, particularly its potential as a phosphodiesterase inhibitor and its effects on smooth muscle tone.

-

Signaling Pathway Elucidation : Investigating the direct interaction of this compound with cellular targets and its impact on downstream signaling cascades.

A more complete understanding of this compound's contribution to the overall pharmacological and toxicological profile of papaverine will be invaluable for optimizing therapeutic strategies and for the design of novel drugs with improved efficacy and safety.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. Metabolism of papaverine IV. Urinary elimination of papaverine metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of papaverine derivatives on phosphodiesterase activity, cyclic 3',5'-AMP levels and relaxing effect on rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Papaverinol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papaverinol, a benzylisoquinoline alkaloid and a metabolite of papaverine, presents a compelling subject for in silico bioactivity prediction.[1] This technical guide provides a comprehensive overview of the computational methodologies employed to forecast the biological activities of this compound, offering insights for drug discovery and development. By leveraging molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen for potential therapeutic applications and assess the compound's pharmacological profile. This document details the experimental protocols for these in silico techniques, presents available quantitative data in structured tables, and visualizes key workflows and signaling pathways to facilitate a deeper understanding of this compound's potential bioactivity.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a naturally occurring alkaloid found in plants of the Papaver genus and is also a degradation product of papaverine.[2] As a member of the benzylisoquinoline alkaloid class, it shares a structural scaffold with numerous pharmacologically active compounds.[1][3] In silico bioactivity prediction encompasses a suite of computational techniques that utilize the chemical structure of a molecule to predict its biological effects.[4] These methods are instrumental in modern drug discovery, enabling rapid screening of large compound libraries, identification of potential drug targets, and early assessment of a drug candidate's pharmacokinetic and toxicological properties, thereby reducing the time and cost associated with preclinical research.[5]

Molecular Docking Studies of this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding affinity and interaction patterns of a ligand with the active site of a target protein.

Predicted Bioactivities of this compound through Molecular Docking

Recent in silico studies have explored the interaction of this compound and its derivatives with several key enzymes, suggesting potential therapeutic applications. Specifically, molecular docking simulations have been performed to evaluate the binding affinity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase, enzymes implicated in diabetes and obesity.[7]

Quantitative Data from Molecular Docking

The binding energies (BE) from these docking studies provide a quantitative measure of the interaction strength between this compound and the target enzymes.

| Compound | Target Enzyme | PDB ID | Binding Energy (kcal/mol) |

| This compound (Metabolite 6) | PTP1B | 1G7F | -6.54[7] |

| This compound (Metabolite 6) | α-glucosidase | 3A4A | -7.32[7] |

| This compound (Metabolite 6) | Pancreatic Lipase | 1LPB | Not explicitly reported, but studied[7] |

| This compound-N-oxide (Metabolite 7) | PTP1B | 1G7F | -6.86[7] |

| This compound-N-oxide (Metabolite 7) | α-glucosidase | 3A4A | -7.77[7] |

Experimental Protocol: Molecular Docking

The following protocol outlines a typical molecular docking workflow for predicting this compound's bioactivity.

References

- 1. Benzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Benzylisoquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Papaverine provides neuroprotection by suppressing neuroinflammation and apoptosis in the traumatic brain injury via RAGE- NF-<kappa>B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

Papaverinol: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Papaverinol, a benzylisoquinoline alkaloid derived from papaverine, presents an intriguing yet underexplored molecule with potential therapeutic applications. While its parent compound, papaverine, is a well-documented phosphodiesterase (PDE) inhibitor with established vasodilatory and smooth muscle relaxant properties, the specific pharmacological profile of this compound remains largely uncharacterized. This technical guide synthesizes the available preclinical data, with a primary focus on in silico predictions that identify novel therapeutic targets for this compound and its derivatives. This document outlines these potential targets, details relevant experimental protocols for their validation, and visualizes the associated signaling pathways to guide future research and drug development efforts.

Introduction: From Papaverine to this compound

Papaverine, an alkaloid found in the opium poppy (Papaver somniferum), is known for its antispasmodic and vasodilatory effects.[1][2] Its mechanism of action is primarily attributed to the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] This elevation in cyclic nucleotides results in the relaxation of smooth muscles.[1] this compound is a metabolite and a structural derivative of papaverine.[4] While it is plausible that this compound shares some of the pharmacological properties of its parent compound, recent in silico evidence suggests it may possess a distinct and expanded set of therapeutic targets.

Established Therapeutic Targets of the Parent Compound: Papaverine

To understand the potential of this compound, it is essential to first consider the established therapeutic targets of papaverine.

Phosphodiesterase (PDE) Inhibition

Papaverine is a known inhibitor of several PDE isoenzymes, with a notable effect on PDE10A.[5][6][7] Inhibition of PDE10A in the striatum of the brain has been linked to potential neuroprotective and antipsychotic effects.[5][6] The inhibition of PDEs in vascular smooth muscle cells is the primary mechanism behind its vasodilatory effects.[1]

Table 1: Quantitative Data on Papaverine Activity

| Target | Compound | IC50 / Ki | Assay System | Reference |

| Phosphodiesterase (low Km, cAMP-PDE) | Papaverine | Ki = 2 µM | Isolated rabbit ileum | [8] |

| Phosphodiesterase 10A (PDE10A) | Papaverine | IC50 = 0.019 µM | Recombinant enzyme | [9] |

| Protein Tyrosine Phosphatase 1B (h-PTP1B) | Papaverine | IC50 = 1.20 µM | Recombinant human PTP1B | [8] |

| Pancreatic Lipase (PL) | Papaverine | IC50 = 106.6 µM | Porcine pancreatic lipase | [10] |

Potential Therapeutic Targets of this compound and its Derivatives